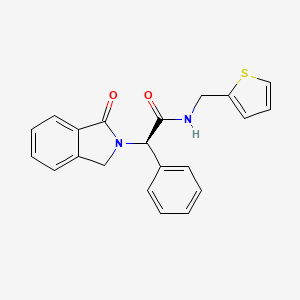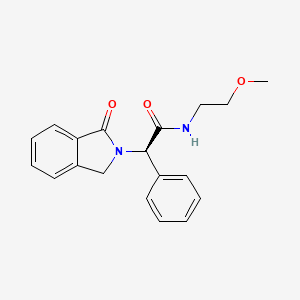![molecular formula C16H17NO2S B7645110 N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide, also known as OPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. OPT is a thiophene-based molecule that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide involves its interaction with specific targets in the body, such as enzymes or receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to bind to specific receptors in the body, such as the cannabinoid receptor CB2, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target it interacts with. In cancer cells, this compound has been shown to induce cell death by inhibiting the activity of enzymes involved in DNA replication and repair. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines by inhibiting the activity of specific enzymes. In the immune system, this compound has been shown to modulate the activity of immune cells by binding to specific receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide in lab experiments is its ease of synthesis using different methods. This compound is also stable under different conditions, which makes it suitable for various applications. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide, including the development of new synthetic methods for its preparation, the investigation of its potential applications in other areas of research, such as energy storage and conversion, and the study of its interactions with different targets in the body. Additionally, the development of this compound-based drugs with improved pharmacological properties and reduced toxicity is an important area of research.
Synthesemethoden
The synthesis of N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide involves the use of different methods, including the Suzuki-Miyaura cross-coupling reaction, which has been widely used for the synthesis of thiophene-based molecules. In this reaction, the thiophene ring is coupled with an aryl boronic acid in the presence of a palladium catalyst to form the desired product. Other methods, such as the Sonogashira coupling and Buchwald-Hartwig amination, have also been used for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide has been studied for its potential applications in various areas of research, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, this compound has been studied as a potential material for the fabrication of organic field-effect transistors.
Eigenschaften
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(17-11-13-7-4-9-19-13)15-14(8-10-20-15)12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOCHWNIQCBICY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl) N,N-diethylcarbamodithioate](/img/structure/B7645032.png)
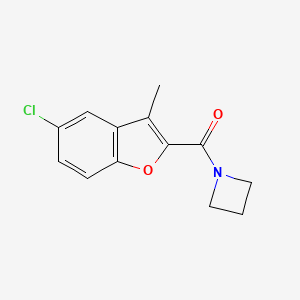
![(4Z)-2-(4-methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7645048.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
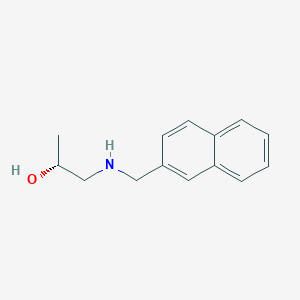
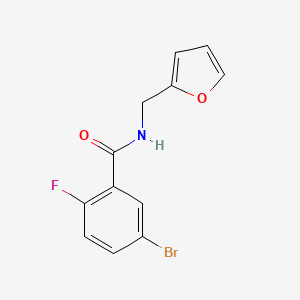
![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)
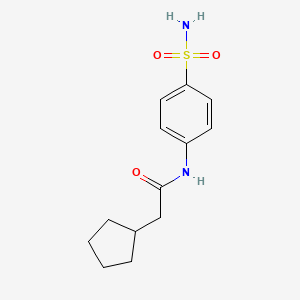
![1-(3-cyanophenyl)-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B7645118.png)
![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)
